molecular formula C13H7F3N2O B1396857 4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile CAS No. 1219454-27-9

4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile

Cat. No. B1396857
M. Wt: 264.2 g/mol
InChI Key: PKIZWJMSUCFHHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trifluoromethylpyridines, such as “4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile” consists of a pyridine ring attached to a phenyl ring through a carbonitrile group. The phenyl ring has a trifluoromethoxy group attached to it.


Chemical Reactions Analysis

Trifluoromethylpyridines, such as “4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile”, act as reactants in the preparation of aminopyridines through amination reactions . They are also used as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile” are largely influenced by the presence of the trifluoromethylpyridine group . The unique physicochemical properties of this group are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .

Scientific Research Applications

Photopolymerization Monitoring and Acceleration

A study by Ortyl et al. (2019) demonstrated the use of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as fluorescent molecular sensors for monitoring photopolymerization processes. These derivatives showed higher sensitivity than other commercial probes and were able to accelerate cationic photopolymerization processes. This dual functionality suggests their potential in polymer science for developing new materials and improving polymerization techniques (Ortyl et al., 2019).

Antimicrobial and Antioxidant Activity

Lagu and Yejella (2020) investigated 2-amino-pyridine-3-carbonitrile derivatives for their antimicrobial and antioxidant activities. The study found that certain derivatives exhibited significant antimicrobial zones of inhibition and antioxidant capacities, highlighting their potential in developing new antimicrobial and antioxidant agents (Lagu & Yejella, 2020).

Corrosion Inhibition

Dandia et al. (2013) synthesized pyrazolopyridine derivatives and tested their efficacy as corrosion inhibitors for mild steel in acidic conditions. The study found that these derivatives acted as mixed-type inhibitors, suggesting their application in protecting metal surfaces from corrosion, which is critical in industrial settings (Dandia et al., 2013).

Structural and Spectroscopic Analysis

Tranfić et al. (2011) conducted a comprehensive study on the structural and spectroscopic properties of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. This research provides insights into the compound's molecular structure, hydrogen bonding interactions, and spectral properties, contributing to a deeper understanding of such compounds' chemical behavior (Tranfić et al., 2011).

Novel Synthesis Approaches

Tumey et al. (2008) reported a novel synthesis approach for thieno[2,3-b]pyridine-5-carbonitriles, showcasing a thermally promoted elimination/decarboxylation followed by nucleophilic cyclization. This method represents a scalable and efficient way to produce key intermediates for kinase inhibitors, highlighting the compound's significance in drug discovery and development (Tumey et al., 2008).

Future Directions

Trifluoromethylpyridines, such as “4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile”, are expected to find many novel applications in the future . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .

properties

IUPAC Name

4-[2-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)19-12-4-2-1-3-11(12)9-5-6-18-10(7-9)8-17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIZWJMSUCFHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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